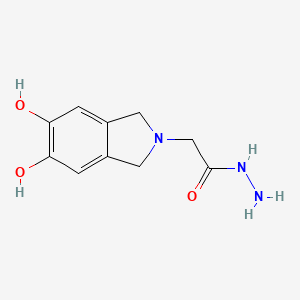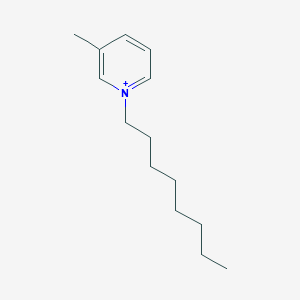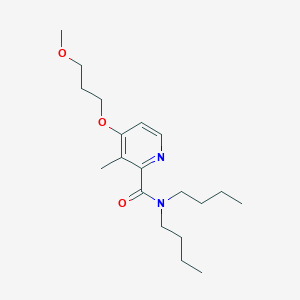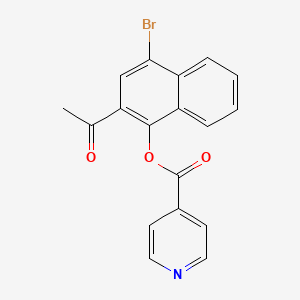![molecular formula C15H20N2O2 B12526952 2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- CAS No. 870526-47-9](/img/structure/B12526952.png)
2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- is a chemical compound that belongs to the class of indolinones Indolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For instance, the reaction of 2-aminobenzylamine with a suitable ketone or aldehyde can lead to the formation of the indolinone core
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
化学反应分析
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindoles, while reduction can produce indolines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Indolinone: Another indolinone derivative with similar structural features but different substituents.
Oxindole: A closely related compound with a similar indolinone core but lacking the morpholinyl and propyl groups.
2-Oxoindoline: Similar in structure but with different functional groups attached to the indolinone core.
Uniqueness
2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- is unique due to the presence of the morpholinyl and propyl groups, which can impart distinct biological and chemical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
870526-47-9 |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC 名称 |
4-[(2R)-4-propylmorpholin-2-yl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H20N2O2/c1-2-6-17-7-8-19-14(10-17)11-4-3-5-13-12(11)9-15(18)16-13/h3-5,14H,2,6-10H2,1H3,(H,16,18)/t14-/m0/s1 |
InChI 键 |
CEQRNZGBUYVRFA-AWEZNQCLSA-N |
手性 SMILES |
CCCN1CCO[C@@H](C1)C2=C3CC(=O)NC3=CC=C2 |
规范 SMILES |
CCCN1CCOC(C1)C2=C3CC(=O)NC3=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


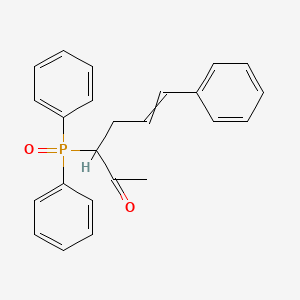
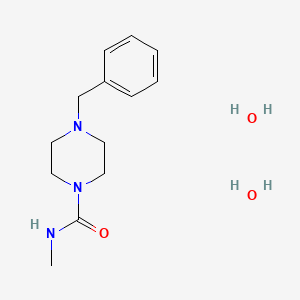
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12526879.png)

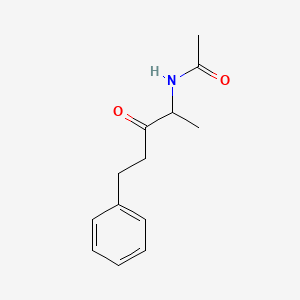
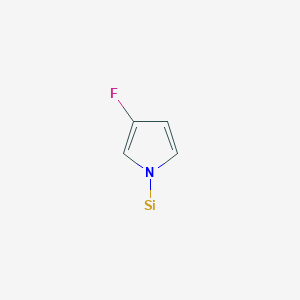
![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
![2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate](/img/structure/B12526915.png)
![(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12526916.png)
